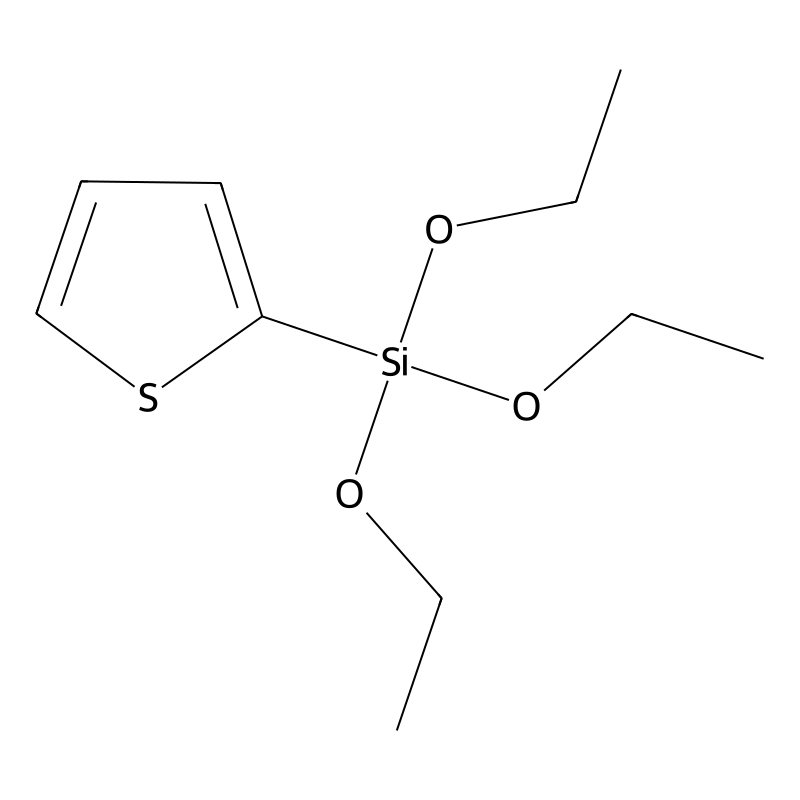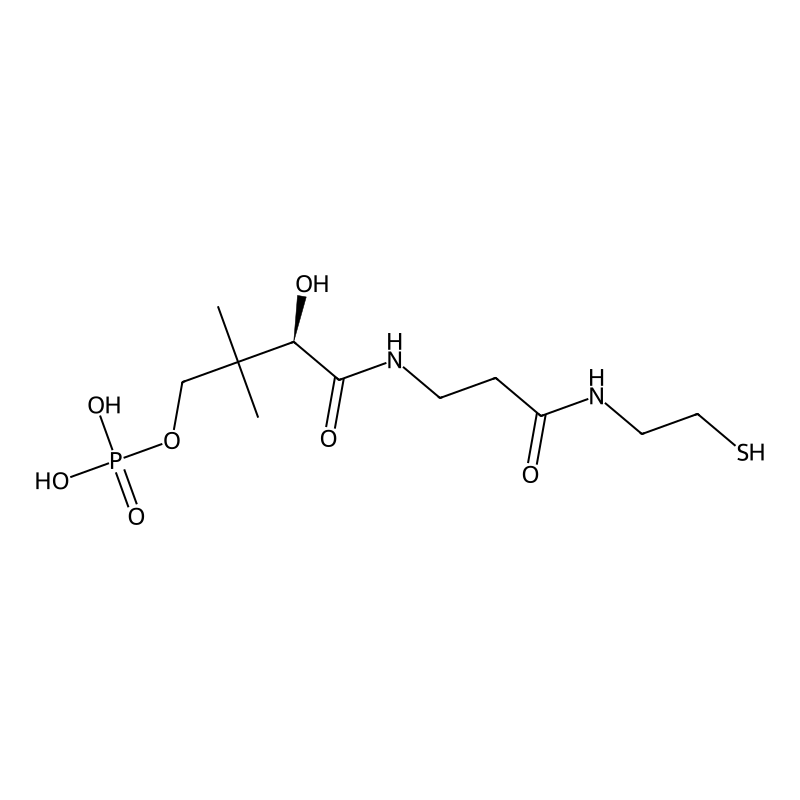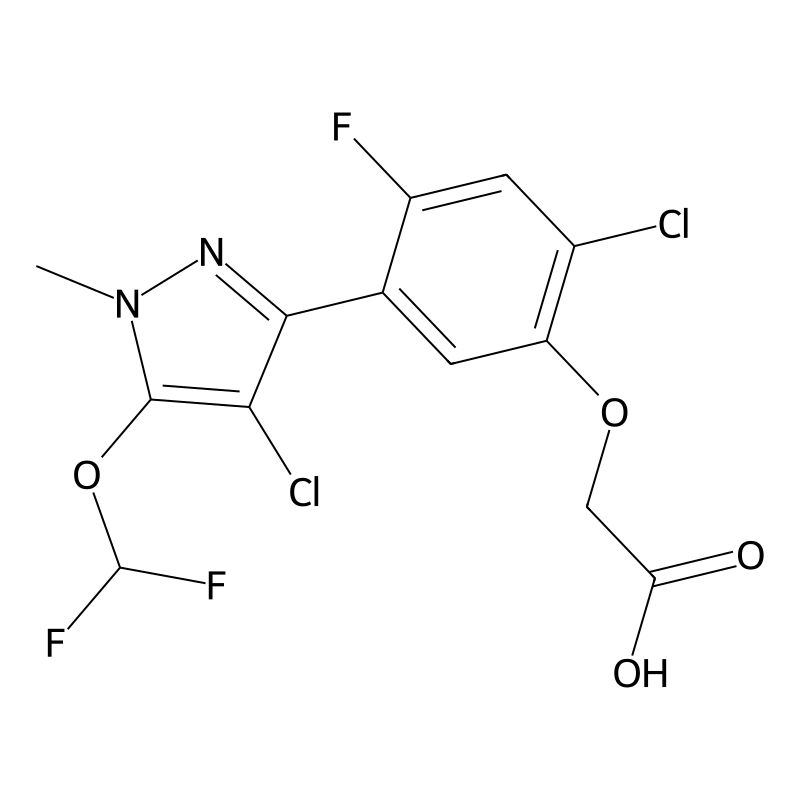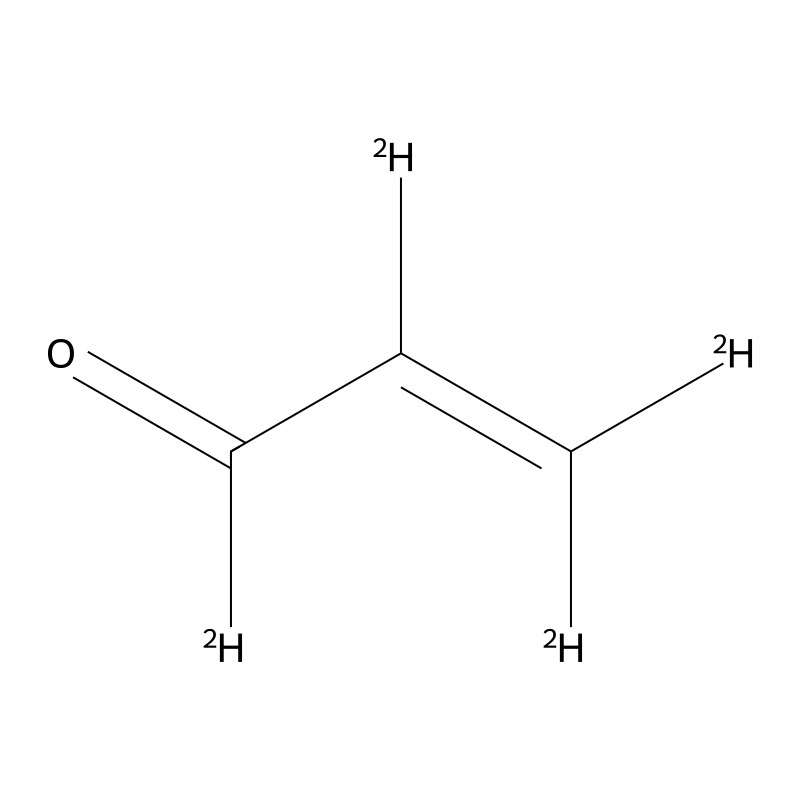Triethoxy-2-thienylsilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Pd-Catalyzed Cross-Coupling Reactions
Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in Palladium-Catalyzed Cross-Coupling Reactions .
Summary of the Application: Triethoxy-2-thienylsilane is used as a silicon-based nucleophile in Pd-catalyzed cross-coupling reactions . These reactions are a powerful tool for the formation of carbon-carbon bonds, a key process in organic synthesis.
Methods of Application or Experimental Procedures: While the exact procedures can vary depending on the specific reaction, generally, the Triethoxy-2-thienylsilane is mixed with a palladium catalyst and the substrate for the cross-coupling reaction. The reaction mixture is then heated to facilitate the cross-coupling .
Results or Outcomes: The use of Triethoxy-2-thienylsilane in Pd-catalyzed cross-coupling reactions allows for the formation of carbon-carbon bonds. This can be used to synthesize a wide variety of organic compounds .
Application in the Synthesis of Hybrid Nanocomposites
Specific Scientific Field: This application is in the field of Material Science, specifically in the synthesis of Hybrid Nanocomposites .
Summary of the Application: Triethoxy-2-thienylsilane is used as a linker in the synthesis of hybrid nanocomposites of conjugated polymers and inorganic nanocrystals .
Methods of Application or Experimental Procedures: The Triethoxy-2-thienylsilane is used to covalently link in situ polymerized P3HT onto nr–TiO2, replacing the initial linoleic acid (LA) capping agent on nr–TiO2 .
Results or Outcomes: The use of Triethoxy-2-thienylsilane as a linker in the synthesis of hybrid nanocomposites allows for the creation of materials with properties derived from both the organic and inorganic components .
Application in the Synthesis of Organic Light-Emitting Diodes (OLEDs)
Specific Scientific Field: This application is in the field of Electronics, specifically in the synthesis of Organic Light-Emitting Diodes (OLEDs) .
Summary of the Application: Triethoxy-2-thienylsilane is used in the synthesis of OLEDs. It is used as a linker to covalently link organic polymers to inorganic nanocrystals, creating a hybrid material with properties derived from both components .
Methods of Application or Experimental Procedures: The Triethoxy-2-thienylsilane is used to covalently link in situ polymerized organic polymers onto inorganic nanocrystals. This replaces the initial capping agent on the nanocrystals .
Results or Outcomes: The use of Triethoxy-2-thienylsilane in the synthesis of OLEDs allows for the creation of devices with improved performance. The hybrid material exhibits enhanced light-emitting properties .
Application in the Synthesis of Biosensors
Specific Scientific Field: This application is in the field of Biotechnology, specifically in the synthesis of Biosensors .
Summary of the Application: Triethoxy-2-thienylsilane is used in the synthesis of biosensors. It is used as a linker to covalently link organic polymers to inorganic nanocrystals, creating a hybrid material with properties derived from both components .
Results or Outcomes: The use of Triethoxy-2-thienylsilane in the synthesis of biosensors allows for the creation of devices with improved sensitivity and selectivity. The hybrid material exhibits enhanced sensing properties .
Triethoxy-2-thienylsilane is an organosilicon compound characterized by the presence of a thienyl group, which is a five-membered aromatic ring containing sulfur. Its molecular formula is CHOSSi, and it has a molecular weight of 246.4 g/mol. This compound is notable for its potential applications in various fields, including materials science and organic synthesis, due to its unique chemical properties and reactivity .
Triethoxy-2-thienylsilane is classified as a mild irritant []. It carries warnings for skin irritation (H315) and eye irritation (H319) due to its potential to react with moisture and form irritating byproducts like ethanol. Safety precautions like wearing gloves, safety glasses, and working in a fume hood are recommended when handling this compound [].
Triethoxy-2-thienylsilane is reactive in several chemical transformations:
- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, making it useful for synthesizing complex organic molecules .
- Desilylation: This compound can undergo desilylation reactions, which are important for introducing functional groups into organic frameworks .
- Carboxylation: Recent studies have shown that trialkoxysilanes can be involved in carboxylation reactions using carbon dioxide, indicating that triethoxy-2-thienylsilane may also be applicable in this context .
While specific biological activity data for triethoxy-2-thienylsilane is limited, compounds with similar structures often exhibit interesting biological properties. Organosilicon compounds can demonstrate antimicrobial and antifungal activities, although more targeted studies are necessary to ascertain any direct biological effects of triethoxy-2-thienylsilane itself.
Triethoxy-2-thienylsilane can be synthesized through various methods:
- Silane Reactivity: The compound can be produced by reacting 2-thienyl lithium with triethoxysilane under controlled conditions.
- Hydrolysis: Another method involves the hydrolysis of 2-thienylsilanes, followed by the introduction of ethoxy groups through nucleophilic substitution reactions.
- Palladium-Catalyzed Reactions: Utilizing palladium catalysts to facilitate the coupling of thienyl derivatives with silanes is also a viable synthetic route .
Triethoxy-2-thienylsilane has several applications across different fields:
- Materials Science: It is used as a coupling agent in polymer chemistry to enhance the adhesion between inorganic fillers and organic matrices.
- Organic Synthesis: The compound serves as a versatile building block for synthesizing various organic compounds due to its reactivity in cross-coupling reactions.
- Surface Modification: It can be employed to modify surfaces for improved hydrophobicity or adhesion properties in coatings and sealants.
Interaction studies regarding triethoxy-2-thienylsilane primarily focus on its reactivity with other chemical entities. For instance, studies on its interactions with carbon dioxide reveal potential pathways for carbon capture technologies. Additionally, investigations into its behavior with various catalysts highlight its effectiveness in facilitating chemical transformations .
Several compounds share structural similarities with triethoxy-2-thienylsilane. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Triethoxyphenylsilane | CHOSSi | Contains a phenyl group instead of thienyl; used in similar applications but may have different reactivity. |
| Trimethylsilylthiophene | CHOSi | Lacks ethoxy groups; primarily used in electronic applications such as organic semiconductors. |
| 2-Thienyldimethylsilane | CHOSi | Contains dimethyl groups instead of ethoxy; shows different solubility and reactivity profiles. |
Triethoxy-2-thienylsilane stands out due to the presence of ethoxy groups, which enhance its solubility and reactivity compared to other similar compounds.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








